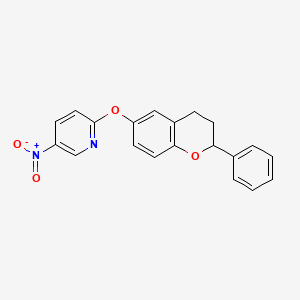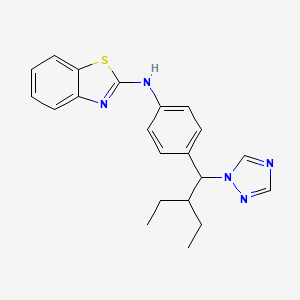
他拉唑
描述
Talarozole, also known as R115866 or Rambazole, is a small molecule that has been investigated for the treatment of Psoriasis and Cutaneous Inflammation . It belongs to the class of organic compounds known as benzothiazoles .
Molecular Structure Analysis
Talarozole has a molecular weight of 377.51 and a chemical formula of C21H23N5S . Its structure includes a benzothiazole ring, which is a ring structure containing a benzene fused to a thiazole ring .Chemical Reactions Analysis
Talarozole is an orally active all-trans retinoic acid (RA) metabolism blocking agent (RAMBA). It inhibits both CYP26A1 and CYP26B1 with IC50s of 5.4 and 0.46 nM, respectively .科学研究应用
Here is a comprehensive analysis of the scientific research applications of Talarozole, focusing on unique applications:
Ion Mobility Spectrometry
Talarozole has been analyzed using Ion Mobility Spectrometry (IMS) , which involves sample introduction, compound ionization, ion mobility separation in the drift tube, and detection. This method is used for the rapid qualitative separation, identification, and quantification of active pharmaceutical compounds .
Anti-inflammatory Role in Osteoarthritis
Research has shown that Talarozole can suppress mechano-inflammatory genes in articular cartilage. In a study involving mouse knee joint destabilization, Talarozole reduced cartilage degradation and osteophyte formation after 26 days, revealing an anti-inflammatory role .
Retinoic Acid Increase
Talarozole is known to increase retinoic acid. This property has been leveraged in studies to explore its potential therapeutic effects. For instance, it offers hope for people with hand osteoarthritis by modulating gene expression related to inflammation and cartilage degradation .
作用机制
Target of Action
Talarozole primarily targets the Cytochrome P450 26A1 . This enzyme is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of drugs and other substances in the body .
Mode of Action
Talarozole acts as a retinoic acid metabolism blocking agent (RAMBA) . It inhibits the metabolism of retinoic acid by blocking the action of Cytochrome P450 26A1 , which is a retinoic acid hydroxylase . This enzyme is responsible for the metabolic breakdown of retinoic acid, a compound that regulates epithelial differentiation and growth . By inhibiting this enzyme, Talarozole increases the biological efficacy of retinoic acid .
Biochemical Pathways
The primary biochemical pathway affected by Talarozole is the retinoic acid metabolic pathway . By inhibiting the breakdown of retinoic acid, Talarozole increases the levels of retinoic acid in the body . This leads to enhanced activation of specific nuclear retinoic acid receptors (RARs), which regulate epithelial differentiation and growth .
Result of Action
Talarozole’s action results in the alleviation of hyperproliferation and normalization of differentiation of the epidermis . This has been observed in animal models of psoriasis . Additionally, Talarozole has shown promise in treating hand osteoarthritis by boosting the levels of retinoic acid in the joint, thereby suppressing mechanoinflammation .
Action Environment
It’s worth noting that talarozole’s effect in increasing retinoic acid is being investigated in the context of hand osteoarthritis . This suggests that the disease environment could potentially influence the drug’s action and efficacy.
属性
IUPAC Name |
N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYYXUGUBUECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942185 | |
| Record name | Talarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA. | |
| Record name | Talarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Talarozole | |
CAS RN |
201410-53-9 | |
| Record name | Talarozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talarozole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talarozole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talarozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALAROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Talarozole?
A: Talarozole functions as a retinoic acid metabolism blocking agent (RAMBA). It achieves this by selectively and potently inhibiting the cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, responsible for the degradation of endogenous all-trans retinoic acid (atRA). [, , , , ]
Q2: What are the downstream effects of Talarozole's inhibition of atRA degradation?
A2: Inhibiting atRA degradation leads to increased levels of endogenous atRA in various tissues. This increase in atRA can trigger a cascade of downstream effects, including:
- Induction of retinoid-regulated genes: This includes genes like CRABP2, KRT4, CYP26A1, and CYP26B1, indicating an augmented retinoid signaling pathway. [, , ]
- Suppression of inflammatory responses: Talarozole has been shown to reduce the expression of pro-inflammatory cytokines, such as IL-1α and TNF-α, in various models. [, , ]
- Modulation of mitochondrial function: Studies suggest Talarozole can enhance mitochondrial biogenesis and activity, potentially through a PPARγ-dependent mechanism. [, ]
Q3: In which therapeutic areas is Talarozole being investigated?
A3: Based on its mechanism of action and observed effects, Talarozole is being explored as a potential therapeutic agent for several conditions:
- Skin disorders: This includes psoriasis and acne, where Talarozole might offer a topical alternative to traditional retinoid therapy with potentially fewer systemic side effects. [, , ]
- Osteoarthritis: Research suggests Talarozole could play a disease-modifying role in osteoarthritis by suppressing mechanoflammation in the articular cartilage. [, , , ]
- Acute myeloid leukemia: There is interest in combining Talarozole with FLT3 inhibitors to overcome stromal protection and target leukemia stem cells more effectively. []
Q4: How does the tissue-specific distribution of Talarozole influence its effects?
A4: Research indicates that Talarozole demonstrates varying distribution patterns across different tissues:
- Topical application: When applied topically, Talarozole primarily concentrates in the epidermis, with 80% of the dose found in this layer compared to 20% in the dermis. This localized distribution supports its potential for treating skin conditions with minimal systemic exposure. []
Q5: What is known about the stability and formulation of Talarozole?
A: While detailed information about Talarozole's stability under various conditions is limited in the provided abstracts, one study utilized ion mobility spectrometry to analyze Talarozole in a cleaning quality control context. [] This suggests ongoing efforts to develop robust analytical methods for characterizing and quantifying the compound, which are crucial for understanding its stability and developing suitable formulations.
Q6: What analytical methods are commonly employed to study Talarozole?
A6: Various analytical techniques have been employed to investigate Talarozole:
- Quantitative real-time PCR: This method has been used to assess the expression of retinoid-regulated genes following Talarozole treatment. [, ]
- Mass spectrometry: This technique has been applied to quantify retinoid levels, including atRA, in tissues like the ventricular myocardium. []
- Ion mobility spectrometry: This method has been utilized in cleaning quality control procedures for Talarozole. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)
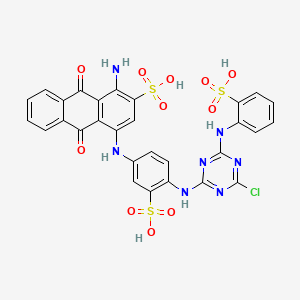
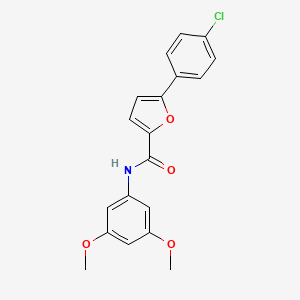
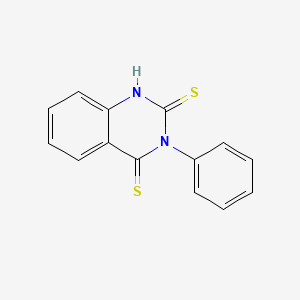

![4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline](/img/structure/B1662433.png)
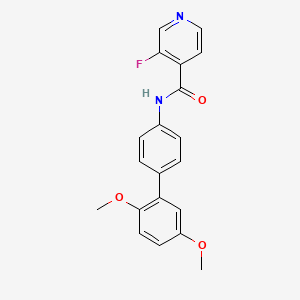

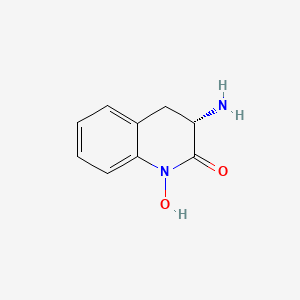

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
